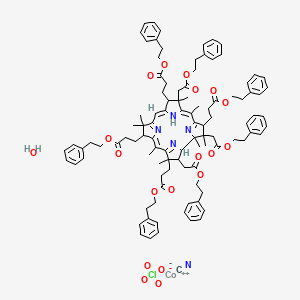
Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) involves multiple steps and requires precise reaction conditions. The compound is typically prepared through chemical synthesis, which includes the following steps:
Formation of the cobyrinic acid core: This involves the cyclization of precursor molecules to form the macrocyclic structure.
Introduction of the cyano and aqua groups: These functional groups are added to the macrocyclic core through specific reactions.
Esterification: The final step involves the esterification of the cobyrinic acid with 2-phenylethyl alcohol to form the heptakis ester.
Industrial production methods are similar but are scaled up to produce larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) involves its ability to selectively bind to nitrite ions. The cobalt center in the compound plays a crucial role in this binding process. Upon binding, the compound undergoes a conformational change that enhances its selectivity and sensitivity for nitrite ions . This binding mechanism is essential for its function in ion-selective electrodes and other analytical applications .
Comparison with Similar Compounds
Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) is unique due to its specific structure and functional groups. Similar compounds include:
Nitrate Ionophore VI: Used for nitrate detection in ion-selective electrodes.
Chloride Ionophore III: Used for chloride detection.
Sodium Ionophore X: Used for sodium detection.
Compared to these compounds, Cyanoaqua-cobyrinic acid heptakis(2-phenylethyl ester) offers higher selectivity and sensitivity for nitrite ions, making it particularly valuable in applications requiring precise nitrite detection .
Properties
Molecular Formula |
C102H118ClCoN5O19 |
|---|---|
Molecular Weight |
1812.4 g/mol |
IUPAC Name |
cobalt(2+);2-phenylethyl 3-[(5Z,9Z,14Z)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate |
InChI |
InChI=1S/C101H116N4O14.CN.ClHO4.Co.H2O/c1-70-92-80(45-48-86(107)114-60-52-73-32-18-10-19-33-73)97(3,4)84(103-92)67-83-79(44-47-85(106)113-59-51-72-30-16-9-17-31-72)99(6,68-90(111)118-64-56-77-40-26-14-27-41-77)95(102-83)71(2)93-81(46-49-87(108)115-61-53-74-34-20-11-21-35-74)100(7,69-91(112)119-65-57-78-42-28-15-29-43-78)101(8,105-93)96-82(66-89(110)117-63-55-76-38-24-13-25-39-76)98(5,94(70)104-96)58-50-88(109)116-62-54-75-36-22-12-23-37-75;1-2;2-1(3,4)5;;/h9-43,67,79-82,96,102H,44-66,68-69H2,1-8H3;;(H,2,3,4,5);;1H2/q;-1;;+2;/p-1/b83-67-,92-70-,95-71-;;;; |
InChI Key |
UONHCVYLDTWLAR-QQAJUZDNSA-M |
Isomeric SMILES |
C/C/1=C/2\C(C(C(=N2)/C=C\3/C(C(/C(=C(/C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)\C)/N3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)C)N3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


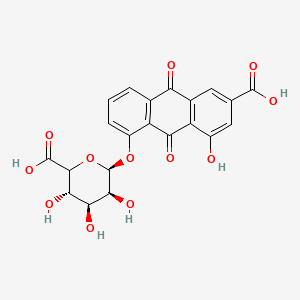
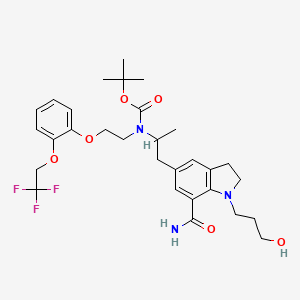
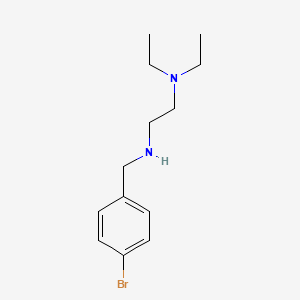
![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
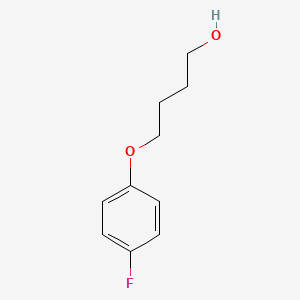

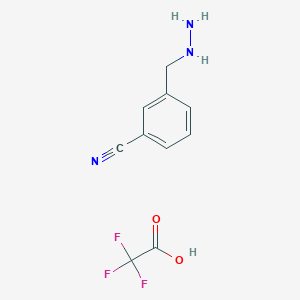
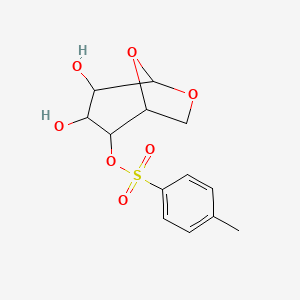
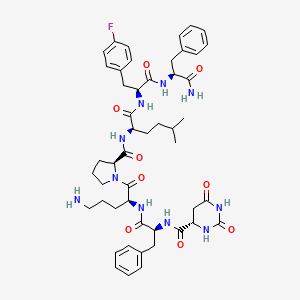
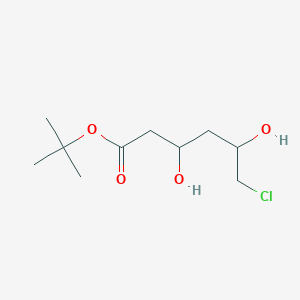
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)
![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)

